molecular formula C17H20N2O4 B5674958 1,4-bis(5-methyl-2-furoyl)-1,4-diazepane

1,4-bis(5-methyl-2-furoyl)-1,4-diazepane

Cat. No. B5674958
M. Wt: 316.35 g/mol
InChI Key: GZVVVGPSNMADPH-UHFFFAOYSA-N
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Description

Diazepanes are seven-membered heterocyclic compounds containing nitrogen atoms, which are of significant interest due to their diverse chemical properties and potential applications in various fields including materials science and pharmaceuticals. The compound "1,4-bis(5-methyl-2-furoyl)-1,4-diazepane" falls into this category, suggesting its significance in research related to heterocyclic chemistry.

Synthesis Analysis

The synthesis of diazepane derivatives often involves the condensation of diamines with diacids or their derivatives. For example, the synthesis of N,N′-disubstituted-1,4-diazepanes was reported through the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione, followed by reduction (Ramírez-Montes et al., 2012). This method may offer insights into potential synthetic routes for "1,4-bis(5-methyl-2-furoyl)-1,4-diazepane".

Molecular Structure Analysis

Crystal and molecular structure analyses are crucial for understanding the chemical behavior of compounds. The crystal structure of related compounds, such as 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, has been determined, revealing detailed geometric parameters that are essential for predicting the reactivity and properties of similar diazepane derivatives (Bremner et al., 1977).

Chemical Reactions and Properties

Diazepane derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, depending on their functional groups. For instance, diazepanes coupled with diazonium salts form triazenes, indicating their potential utility in synthetic chemistry (Moser & Vaughan, 2004).

Physical Properties Analysis

The physical properties of diazepane derivatives, such as solubility, melting points, and crystallinity, can be influenced by their molecular structure. For example, the synthesis and characterization of a series of diazepanes revealed their physical state (solid or oil) and provided insights into their physical behavior (Moser & Vaughan, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups attached to the diazepane core. Studies on the reactivity of disilyne towards silylcyanide, forming a 1,4-diaza-2,3-disilabenzene analog, showcase the diverse reactivity of nitrogen-containing rings (Takeuchi et al., 2010).

properties

IUPAC Name

[4-(5-methylfuran-2-carbonyl)-1,4-diazepan-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-4-6-14(22-12)16(20)18-8-3-9-19(11-10-18)17(21)15-7-5-13(2)23-15/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVVGPSNMADPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCN(CC2)C(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(5-methylfuran-2-carbonyl)-1,4-diazepane

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